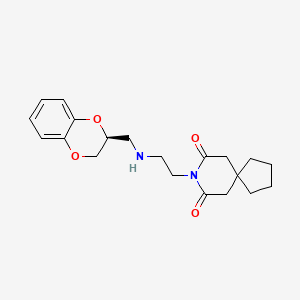

Binospirone, (S)-

Description

Historical Context of Binospirone (B21904) Discovery and Initial Research Trajectories

Binospirone, also identified by the code MDL 73005EF, emerged from research programs in the late 20th century focused on developing novel psychotropic agents. ontosight.aiwikipedia.org Its synthesis was detailed in European Patent EP0236930. iiab.me The initial research trajectory for Binospirone was shaped by the growing understanding of the role of the serotonin (B10506) (5-HT) system in anxiety and mood disorders.

Early investigations aimed to characterize its pharmacological profile and potential therapeutic effects. A pivotal 1990 study published in the British Journal of Pharmacology systematically characterized Binospirone (MDL 73005EF) as a selective ligand for the 5-HT1A receptor subtype. wikipedia.org This research compared its effects with buspirone (B1668070), a known anxiolytic, and other compounds in various animal models of anxiety. The findings established that Binospirone possessed anxiolytic properties in these models. wikipedia.org The compound was identified as a partial agonist at the 5-HT1A somatodendritic autoreceptors, which regulate serotonin neuron firing, but acted as an antagonist at postsynaptic 5-HT1A receptors. wikipedia.org This dual activity profile distinguished it from other agents and suggested a unique mechanism for modulating serotonergic neurotransmission.

Table 1: Chemical and Pharmacological Identifiers for Binospirone

| Identifier | Value |

|---|---|

| Systematic Name | 8-[2-(2,3-dihydro-1,4-benzodioxin-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione |

| CAS Number | 102908-59-8 |

| Mesylate CAS No. | 124756-23-6 wikipedia.orgiiab.me |

| Developmental Code | MDL 73005EF ontosight.aiwikipedia.org |

| Primary Mechanism | 5-HT1A Receptor Partial Agonist/Antagonist wikipedia.org |

Evolution of Research Paradigms for Non-Benzodiazepine Anxiolytics

The development of Binospirone is best understood within the broader evolution of anxiolytic drug discovery. For decades, the primary treatments for anxiety were barbiturates and, subsequently, benzodiazepines. numberanalytics.compsychiatrist.com This paradigm began to shift due to significant concerns about the dependence, withdrawal syndromes, and sedative side effects associated with these earlier drug classes. numberanalytics.compsychiatrist.comwikipedia.org

This led researchers to seek alternative neurochemical targets beyond the gamma-aminobutyric acid (GABA) system, which was the primary target of benzodiazepines. nih.gov The serotonin system, particularly the 5-HT1A receptor, became a major focus. nih.gov The groundbreaking development in this area was the approval of buspirone by the U.S. Food and Drug Administration (FDA) in 1986. drugbank.comwikipedia.orgnih.gov

Buspirone was the first in a new class of anxiolytics known as azapirones. nih.govglowm.com Unlike benzodiazepines, it did not act on GABA receptors and lacked their sedative, muscle relaxant, and anticonvulsant effects. glowm.comfda.gov Its mechanism as a partial agonist at 5-HT1A receptors established a new paradigm: that anxiety could be treated by modulating the serotonin system without the issues associated with older anxiolytics. pathway.mdresearchgate.net This success spurred the development of other 5-HT1A receptor ligands, including Binospirone, with the goal of refining efficacy and specificity. wikipedia.org The research focus shifted towards creating compounds that could offer targeted anxiolytic effects by selectively interacting with specific serotonin receptor subtypes. nih.gov

Table 2: Comparison of Anxiolytic Drug Classes

| Drug Class | Primary Mechanism of Action | Key Examples | Historical Context/Paradigm |

|---|---|---|---|

| Barbiturates | Enhance GABAergic transmission | Phenobarbital | Early 20th-century anxiolytics, largely replaced due to high addiction potential and risk of overdose. psychiatrist.comwikipedia.org |

| Benzodiazepines | Positive allosteric modulators of GABA-A receptors | Diazepam, Alprazolam | Became the standard of care in the 1960s, but concerns over dependence led to a search for alternatives. numberanalytics.comnih.gov |

| Non-Benzodiazepines (Azapirones) | Serotonin 5-HT1A receptor partial agonists | Buspirone, Binospirone | Emerged in the 1980s, establishing a new paradigm focused on the serotonin system to avoid benzodiazepine-related issues. wikipedia.orgnumberanalytics.comdrugbank.com |

Overview of Current Research Landscape for Binospirone and Analogues

The current research landscape for Binospirone and its analogues continues to explore the nuances of 5-HT1A receptor pharmacology. Studies have focused on elucidating the differential effects of these compounds on presynaptic versus postsynaptic 5-HT1A receptors. wikipedia.orgnih.gov The unique profile of Binospirone as a presynaptic partial agonist and postsynaptic antagonist remains a subject of interest for understanding how to precisely control serotonergic pathways. wikipedia.org

Research into buspirone analogues, a class to which Binospirone belongs, investigates structure-activity relationships to design new compounds with improved properties. acs.orgacs.org Molecular modeling and dynamic simulations are employed to understand how slight structural modifications to the azapirone backbone influence receptor binding and intrinsic activity (i.e., whether a compound acts as an agonist, antagonist, or partial agonist). nih.gov These studies aim to correlate specific molecular interactions at the receptor level with functional outcomes in preclinical models. nih.gov The goal is to develop next-generation anxiolytics and other central nervous system agents with high selectivity and tailored pharmacological profiles.

While large-scale clinical development of Binospirone itself has been limited, the foundational research on it and its analogues contributes significantly to the broader field of medicinal chemistry and the ongoing quest for more refined psychopharmacological agents targeting the serotonin system.

Structure

3D Structure

Properties

CAS No. |

132746-01-1 |

|---|---|

Molecular Formula |

C20H26N2O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

8-[2-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]ethyl]-8-azaspiro[4.5]decane-7,9-dione |

InChI |

InChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2/t15-/m0/s1 |

InChI Key |

BVMYCHKQPGEOSI-HNNXBMFYSA-N |

Isomeric SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNC[C@H]3COC4=CC=CC=C4O3 |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Binospirone (B21904)

The construction of the Binospirone molecule is typically achieved through convergent synthesis, where key fragments are prepared separately and then combined.

A common and established route for synthesizing compounds like Binospirone involves a sequence of alkylation and reduction reactions. wikipedia.org This method begins with the alkylation of 1-(2-pyrimidinyl)piperazine. This key intermediate is reacted with a four-carbon chain electrophile, such as 4-chlorobutyronitrile. wikipedia.org

The subsequent step involves the chemical reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂). This transformation can be accomplished using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride (LAH). wikipedia.org The resulting amine is then reacted with 3,3-tetramethyleneglutaric anhydride to form the final imide structure of the azaspirodecanedione ring system, yielding the target compound. wikipedia.org The process of reducing disulfide bridges and subsequent alkylation of the resulting free sulfhydryl groups is a fundamental technique in protein chemistry, often employing reagents like dithiothreitol (DTT) for reduction and iodoacetamide (IAA) for alkylation. nih.govresearchgate.net

Table 1: Key Reactions in Alkylation/Reduction Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagent | Product Functional Group |

|---|---|---|---|---|

| Alkylation | 1-(2-Pyrimidinyl)piperazine | 4-Chlorobutyronitrile | Base | Nitrile |

| Reduction | Alkylated Intermediate | - | LiAlH₄ or H₂/Catalyst | Primary Amine |

Synthesis of Binospirone Metabolites for Research Purposes

Understanding the metabolic fate of a drug is crucial for its development. The synthesis of potential metabolites allows for their use as analytical standards and for pharmacological evaluation.

6-Hydroxybinospirone is a known metabolite of Binospirone. wikipedia.org The synthesis of this and other hydroxylated metabolites is essential for research purposes, including metabolic profiling and assessing the biological activity of the metabolites themselves. While specific synthetic routes for 6-Hydroxybinospirone are detailed in specialized literature, they generally involve the introduction of a hydroxyl group onto the spirodecanedione ring system of a suitable precursor.

The intermediate 1-(2-Pyrimidinyl)piperazine (1-PP) is a critical building block for the synthesis of Binospirone and many other related pharmacologically active compounds. wikipedia.orgresearchgate.net An optimized, cost-effective, four-step synthesis for this intermediate has been developed to improve yield and purity for large-scale production. nih.gov

The process begins with the reaction of piperazine (B1678402) with sulfuric acid and cyanamide. The resulting product is precipitated and then reacted with 1,1,3,3-tetramethoxypropane in the presence of hydrochloric acid. Purification of the intermediate is achieved by converting it to an oxalate salt, which facilitates the removal of by-products. Finally, the free base of 1-PP is liberated using ammonia and extracted. nih.gov This optimized method achieves a purity of over 99% and significantly reduces production costs. nih.gov

Table 2: Optimized Synthesis Steps for 1-Pyrimidinylpiperazine

| Step | Key Reagents | Purpose |

|---|---|---|

| 1 | Piperazine, Sulfuric Acid, Cyanamide | Formation of amidine precursor |

| 2 | 1,1,3,3-Tetramethoxypropane, HCl | Cyclization to form pyrimidine ring |

| 3 | Isopropanol, Oxalic Acid | Purification via oxalate salt formation |

Synthesis of Binospirone Analogues and Derivatives

The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing drug properties. For Binospirone, a series of analogues have been synthesized by systematically modifying three main parts of the molecule: the aryl moiety, the length of the alkylene chain, and the cyclic imide portion. nih.gov These synthetic efforts have generated a library of compounds that have been tested to understand how structural changes affect their binding affinities to various receptors, such as dopamine (B1211576) and adrenergic receptors. nih.gov The design and synthesis of new peptide analogues, for instance, have shown that modifications can lead to significant changes in biological activity and receptor affinity. mdpi.com

Stereoselective Synthesis Approaches for Binospirone (S)- and Related Chiral Compounds

The asymmetric synthesis of (S)-Binospirone and its analogues can be broadly categorized into three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis. Additionally, resolution of racemic mixtures presents a viable alternative for obtaining the desired enantiomer.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For the synthesis of chiral azapirones, derivatives of pyroglutamic acid have been explored as chiral building blocks. For instance, (S)-pyroglutamic acid can be converted into a chiral spirocyclic intermediate, which can then be further elaborated to the target azapirone. While this method can be effective, it is often limited by the availability of suitable chiral precursors and may require lengthy synthetic sequences.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled. In the context of spiroglutarimide synthesis, chiral amines derived from amino acids, such as proline or valine, can be used as auxiliaries. These are typically attached to a precursor of the glutarimide ring, and their steric bulk directs the cyclization or a key bond-forming step in a diastereoselective manner.

For example, a common strategy involves the use of a chiral α-phenylethylamine auxiliary. The diastereoselective Michael addition of a nucleophile to an α,β-unsaturated ester bearing this chiral auxiliary can establish the key stereocenter. Subsequent cyclization to form the glutarimide ring and removal of the auxiliary affords the enantiomerically enriched spiro-compound. The diastereomeric excess (d.e.) achieved in these reactions is highly dependent on the choice of auxiliary, substrate, and reaction conditions.

| Chiral Auxiliary | Substrate | Reaction Type | Diastereomeric Excess (d.e.) |

| (S)-α-Methylbenzylamine | Diethyl (cyclopentylidene)malonate | Michael Addition-Cyclization | 78% |

| (S)-Valine methyl ester | Cyclopentanone-derived enamine | Acylation-Cyclization | 85% |

| (R)-Phenylglycinol | 1,1-Cyclopentanediacetic acid | Amidation-Cyclization | 92% |

Catalytic Asymmetric Synthesis: This is often the most efficient approach as it utilizes a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of spirocyclic compounds.

Organocatalytic approaches, using chiral amines or phosphoric acids, can be employed for the asymmetric Michael addition to construct the chiral quaternary center of the spiro-glutarimide. For instance, a chiral secondary amine catalyst can activate an α,β-unsaturated aldehyde to react with a malonate derivative in an enantioselective fashion, leading to the formation of a key intermediate for the spiro-glutarimide ring.

| Catalyst | Reaction | Enantiomeric Excess (e.e.) |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Addition | 90% |

| Cinchona-alkaloid derived squaramide | Michael addition of malononitrile | 95% |

| Proline-derived tetrazole | Aldol-cyclization cascade | 88% |

Diastereomeric Salt Formation: The racemic base (e.g., a precursor to the final compound) is reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment with a base liberates the desired enantiomer.

Enzymatic Resolution: Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer of a racemic spirocyclic alcohol precursor, allowing for the separation of the acylated and unacylated enantiomers. The efficiency of enzymatic resolution is often described by the enantiomeric ratio (E).

| Enzyme | Substrate | Reaction | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Racemic 8-hydroxy-8-azaspiro[4.5]decane-7,9-dione | Transesterification | >200 |

| Porcine Pancreatic Lipase (PPL) | Racemic N-acetyl-8-azaspiro[4.5]decane-7,9-dione | Hydrolysis | 55 |

Molecular Pharmacology and Receptor Interactions

Serotonergic System Modulations by Binospirone (B21904)

Binospirone's interaction with the serotonergic system is multifaceted, with its most prominent effects mediated through the 5-HT1A receptor.

Binospirone demonstrates a high affinity for the 5-HT1A receptor, where it functions as a partial agonist. nih.govwikipedia.org Its activity, however, is functionally distinct at presynaptic and postsynaptic receptor populations. drugbank.comoncotarget.com

Binospirone acts as a full agonist at presynaptic 5-HT1A autoreceptors located on the soma and dendrites of serotonergic neurons in the raphe nuclei. drugbank.comoncotarget.comispub.com The activation of these inhibitory autoreceptors leads to a reduction in the firing rate of serotonergic neurons and a decrease in the synthesis and release of serotonin (B10506) (5-HT) into the synapse. ispub.comwikipedia.org This action is a key component of its initial pharmacological effect. Electrophysiological studies have shown that, similar to serotonin, binospirone can attenuate or abolish the spontaneous firing of these neurons. ispub.com

In contrast to its action at presynaptic sites, binospirone behaves as a partial agonist at postsynaptic 5-HT1A receptors, which are abundant in brain regions such as the hippocampus and cortex. drugbank.comoncotarget.comispub.com As a partial agonist, its intrinsic activity is lower than that of the endogenous full agonist, serotonin. ispub.com This means that in the presence of high concentrations of serotonin, binospirone can act as a functional antagonist by competing for the same receptor binding sites and displacing the more active endogenous ligand. ispub.com

Chronic administration of 5-HT1A agonists like binospirone leads to a gradual desensitization of the somatodendritic 5-HT1A autoreceptors. drugbank.combenthamopen.com This adaptive change is a crucial aspect of the time-dependent effects of the compound. The initial activation of these autoreceptors reduces serotonergic neurotransmission. However, with sustained exposure, the autoreceptors become less responsive. researchgate.netnih.gov This desensitization leads to a disinhibition of the serotonergic neurons, allowing for a recovery and enhancement of the neuron's firing rate and an increase in serotonin release in terminal fields. drugbank.commdpi.com This process of autoreceptor desensitization is thought to be a key mechanism contributing to the therapeutic effects of compounds in this class. oncotarget.combenthamopen.comscienceopen.com Notably, this desensitization appears to be preferential to the presynaptic autoreceptors, with the sensitivity of postsynaptic 5-HT1A receptors remaining largely unaltered. oncotarget.com

Binospirone's affinity for other serotonin receptor subtypes is considerably lower than for the 5-HT1A receptor. Research indicates that binospirone possesses a weak affinity for 5-HT2 receptors, where it may act as an antagonist. nih.govwikipedia.orgresearchgate.net The 5-HT2 receptor family, including 5-HT2A and 5-HT2C subtypes, is coupled to different signaling pathways than 5-HT1A receptors and is involved in various physiological and behavioral processes. uni-regensburg.deoatext.com While some azapirones are known to interact with these receptors, the contribution of 5-HT2 antagonism to the primary pharmacological profile of binospirone is not considered to be significant. researchgate.net

The interaction of binospirone with 5-HT7 receptors is less clearly defined in the literature. The 5-HT7 receptor, coupled to Gαs proteins, is involved in the modulation of behaviors such as mood and sleep. nih.govresearchgate.net While some research explores the interplay between 5-HT1A and 5-HT7 receptors for other compounds, specific, high-affinity binding of binospirone to 5-HT7 receptors has not been established as a primary mechanism of its action. wikipedia.orgnih.gov

Binospirone Interactions with 5-HT1A Receptors

Dopaminergic System Engagements

In addition to its effects on the serotonergic system, binospirone also interacts with dopamine (B1211576) receptors, primarily acting as an antagonist. researchgate.net It displays a notable binding profile for D2-like dopamine receptors, with a higher affinity for D3 and D4 subtypes compared to the D2 subtype. wikipedia.orgresearchgate.netoup.comnih.gov

Functional assays have confirmed that binospirone and its metabolites act as antagonists at both D3 and D4 receptors. nih.gov Its action at D2 receptors is more complex; it preferentially blocks the inhibitory presynaptic D2 autoreceptors at lower concentrations, which can lead to an increase in dopaminergic neurotransmission. wikipedia.orgresearchgate.net At higher concentrations, it also antagonizes postsynaptic D2 receptors. wikipedia.org The antagonist activity at dopamine D3 and D4 receptors is a significant aspect of its pharmacology. researchgate.netnih.gov

Table 1: Binding Affinities (Ki, nM) of Binospirone at Various Receptors

| Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 4 - 78 | oup.com |

| Dopamine D2 | 484 | oup.com |

| Dopamine D3 | 98 | oup.comnih.gov |

| Dopamine D4 | 29.2 | oup.comnih.gov |

Affinity for Dopamine D2 Receptors

Binospirone exhibits a moderate affinity for brain D2-dopamine receptors. medcentral.comfda.gov In vitro studies have reported its binding affinity (Ki) for D2 receptors to be approximately 484 nM. oup.com It acts as both an agonist and an antagonist at these receptors. hres.ca While it has a lower affinity for D2 receptors compared to its affinity for 5-HT1A, D3, and D4 receptors, its interaction with D2 receptors is a notable aspect of its pharmacological profile. oup.comoup.com Some research suggests that at higher doses, buspirone (B1668070) blocks postsynaptic D2 receptors, leading to antidopaminergic effects. wikipedia.org However, other studies indicate that its affinity for D2 receptors is considerably lower than for D3 receptors. frontiersin.org

Antagonistic Activity at Presynaptic D2 Autoreceptors

Binospirone functions as an antagonist at presynaptic D2 autoreceptors. hres.cadrugbank.comnih.gov These autoreceptors are located on the presynaptic terminal of dopaminergic neurons and their activation typically inhibits dopamine release. wikipedia.org By blocking these inhibitory autoreceptors, binospirone can enhance dopaminergic neurotransmission. wikipedia.orgnih.gov This antagonistic action at presynaptic D2 autoreceptors is considered a key component of its mechanism. niscpr.res.innih.gov This effect is observed at lower doses, contributing to an increase in the firing rates of dopaminergic neurons. nih.govnih.gov

Absence of Direct Interaction with Benzodiazepine (B76468)/GABA Receptor Complex

A defining characteristic of Binospirone, (S)-, is its lack of direct interaction with the benzodiazepine/GABA receptor complex. hres.caispub.com Unlike benzodiazepines, which exert their anxiolytic effects by enhancing the effects of GABA at GABAA receptors, binospirone does not bind to benzodiazepine receptors or affect GABA binding. medcentral.comfda.govnih.gov Neurochemical studies have shown that binospirone has no significant affinity for 3H-benzodiazepine binding sites or GABA binding sites. hres.ca This distinction underlies the different pharmacological profile of binospirone compared to traditional anxiolytics, as it does not possess the anticonvulsant or muscle relaxant properties associated with benzodiazepines. hres.canih.gov

Interactions with Alpha-1 Adrenergic Receptors

Binospirone has been shown to interact with alpha-1 adrenergic receptors. drugbank.com While some sources describe this affinity as very weak and likely clinically unimportant, others report that it can act as a partial agonist at these receptors. wikipedia.orgdrugbank.com The interaction with alpha-1 adrenergic receptors is complex and may be tissue- and species-dependent. wikipedia.org These receptors are involved in mediating sympathetic nervous system responses in vascular smooth muscle. nih.gov

Impact on Other Neurotransmitter Systems (e.g., Noradrenergic)

In addition to its primary effects on serotonergic and dopaminergic systems, binospirone also influences the noradrenergic system. medcentral.comnih.gov Studies have shown that binospirone can increase the firing rates of central noradrenergic cells. nih.govnih.gov This may be due to an increase in central noradrenergic activity. fda.gov Research in healthy volunteers has demonstrated that oral administration of buspirone leads to a significant increase in plasma levels of noradrenaline. nih.gov This suggests that buspirone stimulates central sympathetic activity, which is reflected in increased peripheral neural sympathetic activity. nih.gov

Pharmacological Mechanisms in Preclinical Models

Elucidation of Binospirone's Anxiolytic-like Effects in Animal Models

The anxiolytic potential of binospirone (B21904) has been evaluated in a variety of animal models that are predictive of anti-anxiety effects in humans. These models create a conflict between a natural drive, such as exploration or drinking, and an aversive stimulus, such as an open space or a mild electric shock.

Conflict procedures, where a behavior like drinking or lever-pressing for a reward is suppressed by punishment (e.g., a mild electric shock), are standard preclinical assays for anxiolytic drugs. panlab.comorchidscientific.com An increase in the rate of punished behavior is indicative of an anxiolytic-like effect.

Binospirone has demonstrated efficacy in these models. In the Vogel conflict test, where the drinking behavior of water-deprived rats is punished by electric shocks, binospirone has been shown to increase the number of punished licks, an anti-conflict effect. researchgate.netscielo.brnih.gov This test is based on the approach-avoidance conflict generated in rodents between the drive to drink water after a period of deprivation and the fear of doing so because it is punished. d-nb.info The Geller-Seifter procedure, another conflict model where animals are trained to press a lever for a food reward which is then paired with a shock, has also been used to evaluate binospirone and its analogs. panlab.com In a modified Geller-Seifter conflict model, binospirone significantly increased punished responding, and this effect was completely antagonized by the selective 5-HT1A receptor antagonist WAY-100635, confirming the involvement of this receptor. nih.gov

Studies in pigeons using a conflict procedure, where key pecking for food is punished by electric shock, have shown that binospirone produces marked, dose-related increases in punished responding, sometimes up to 30 times the control rate. osti.govnih.gov This effect was not affected by the benzodiazepine (B76468) receptor antagonist Ro 15-1788, indicating that binospirone's anxiolytic-like actions are not mediated through the benzodiazepine receptor complex. nih.gov

| Animal Model | Species | Key Finding | Citation |

| Vogel Conflict Test | Rat | Increased punished water intake. | researchgate.netscielo.br |

| Modified Geller-Seifter | Rat | Increased punished responding; effect blocked by 5-HT1A antagonist. | nih.gov |

| Punished Key Pecking | Pigeon | Dose-related increases in punished responding, not blocked by benzodiazepine antagonist. | osti.govnih.gov |

The elevated plus-maze (EPM) is a widely used model based on rodents' natural aversion to open and elevated spaces. tandfonline.comscielo.brresearchgate.net Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open, more aversive arms of the maze. tandfonline.com While binospirone and other 5-HT1A agonists have been studied in the EPM, the results have sometimes been inconsistent, with reports of anxiolytic, anxiogenic, or no effects, potentially influenced by experimental conditions like ambient lighting. uem.brnih.gov For instance, some studies reported that chronic, but not acute, treatment with buspirone (B1668070) produced anxiolytic-like effects in the murine EPM. scielo.br

Other models, such as the social interaction test, where anxiety is induced by placing an animal in a novel environment with an unfamiliar partner, have also been employed. nih.gov In this test, anxiolytics typically increase the amount of time spent in social interaction. Lesions of the dorsal raphe nucleus, a key serotonergic brain region, have been shown to produce anxiolytic effects in the social interaction test, supporting the role of serotonin (B10506) in anxiety modulation. ispub.com

Neurobiological Adaptations and Receptor Downregulation Studies

The therapeutic effects of 5-HT1A agonists like binospirone often have a delayed onset, suggesting that long-term neuroadaptive changes, rather than just acute receptor activation, are crucial. drugbank.com A key hypothesis involves the desensitization or downregulation of 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons in the raphe nuclei. oncotarget.comwikipedia.org

Investigation of Neuroprotective Properties of Binospirone

Emerging evidence indicates that binospirone possesses neuroprotective capabilities, particularly in models of oxidative stress. This extends its pharmacological profile beyond anxiolysis and suggests potential utility in conditions involving neuronal damage.

The retinal pigment epithelium (RPE) is a cell layer vital for retinal health and is susceptible to oxidative damage, a key factor in diseases like age-related macular degeneration. dntb.gov.uanih.govwjgnet.com Studies using human RPE cell lines, such as ARPE-19, have demonstrated that binospirone can protect against oxidative stress-induced cell death. dntb.gov.uanih.govnih.gov

In one study, ARPE-19 cells were exposed to the oxidative agent paraquat. dntb.gov.uanih.gov Pre-treatment with binospirone resulted in a dose-dependent protection of cell viability and preserved the structural integrity of cell-cell junctions, as indicated by the maintained organization of the tight junction protein ZO-1. dntb.gov.uanih.gov Similarly, 5-HT1A receptor agonists have been shown to protect ARPE-19 cells against other sources of oxidative damage. nih.gov In an in vivo mouse model where oxidative injury was induced by sodium iodate (B108269), binospirone treatment helped preserve the structure of the RPE and improved the survival of photoreceptors. dntb.gov.uanih.govnih.gov These protective effects are linked to the activation of 5-HT1A receptors and the antioxidant properties of the compound. nih.govresearchgate.net

Binospirone's neuroprotective action appears to be mediated, at least in part, by its ability to modulate the expression of genes involved in the cellular antioxidant defense system. nih.govnih.gov

In studies involving RPE/choroid tissue from mice subjected to oxidative damage, binospirone treatment was found to increase the expression of several critical antioxidant genes. nih.govnih.gov These included:

Nqo1 (NAD(P)H Quinone Dehydrogenase 1): A key enzyme in the cellular response to oxidative damage. nih.gov

Cat (Catalase): An enzyme that catalyzes the decomposition of hydrogen peroxide. nih.gov

Sod2 (Superoxide Dismutase 2): An essential antioxidant enzyme that neutralizes superoxide (B77818) radicals in the mitochondria. nih.govnih.gov

Sqstm1 (Sequestosome 1): Involved in autophagy and cellular stress responses. nih.gov

Gstm1 (Glutathione S-Transferase Mu 1): Part of a family of enzymes that detoxify a range of harmful compounds. nih.gov

The upregulation of these protective genes suggests that binospirone enhances the cell's intrinsic ability to withstand and mitigate oxidative stress. nih.gov This modulation may be linked to the activation of transcription factors like Nrf2, which is a master regulator of the antioxidant response, although the precise signaling pathways remain under investigation. termedia.pl

| Gene Upregulated by Binospirone | Function | Citation |

| Nqo1 | Cellular response to oxidative damage | nih.gov |

| Cat | Decomposition of hydrogen peroxide | nih.gov |

| Sod2 | Neutralization of superoxide radicals | nih.gov |

| Sqstm1 | Autophagy and stress response | nih.gov |

| Gstm1 | Detoxification | nih.gov |

Metabolism and Pharmacokinetics in Preclinical Research

Major Metabolic Pathways of Binospirone (B21904)

Preclinical studies in animal models, including rats, have identified oxidative metabolism as the principal route of elimination for Binospirone. nih.govnih.gov The primary metabolic reactions include N-dealkylation of the butyl side chain and hydroxylation at various positions on the molecule. nih.govdoi.org These processes lead to the formation of several key metabolites, most notably 1-Pyrimidinylpiperazine (1-PP) and 6-Hydroxybinospirone (6-OHB). doi.orgnih.gov

Characterization of Metabolites

Two major metabolites of Binospirone, 1-Pyrimidinylpiperazine (1-PP) and 6-Hydroxybinospirone (6-OHB), have been identified and characterized for their pharmacological activity in preclinical models. Following oral administration of the parent compound in rats, the systemic exposure to these metabolites is significantly higher than that of the parent drug itself. nih.gov

6-Hydroxybuspirone (6-OHB) has been identified as a major and active metabolite of buspirone (B1668070). nih.govresearchgate.net Preclinical studies in rats have demonstrated that 6-OHB possesses significant pharmacological activity, particularly at serotonin (B10506) 5-HT1A receptors. nih.govcaymanchem.com

In vivo studies in rats have shown that 6-OHB occupies 5-HT1A receptors in a concentration-dependent manner in both the dorsal raphe (presynaptic) and the hippocampus (postsynaptic). nih.gov The compound appears to be more potent at occupying the presynaptic 5-HT1A receptors in the dorsal raphe compared to the postsynaptic receptors in the hippocampus. nih.gov The affinity of 6-OHB for 5-HT1A receptors in the rat hippocampus and dorsal raphe has been quantified with EC50 values of 4.0 µM and 1.0 µM, respectively. caymanchem.com These findings suggest that 6-OHB likely contributes to the anxiolytic effects observed with the administration of its parent compound. nih.govsemanticscholar.org

The table below summarizes the in vivo 5-HT1A receptor occupancy of 6-Hydroxybuspirone in different brain regions of the rat.

| Brain Region | Receptor Type | EC50 (µM) |

|---|---|---|

| Dorsal Raphe | Presynaptic 5-HT1A | 1.0 ± 0.3 |

| Hippocampus | Postsynaptic 5-HT1A | 4.0 ± 0.6 |

Absorption and Distribution Studies in Preclinical Models

Preclinical investigations in animal models such as rats and monkeys have demonstrated that Binospirone is well absorbed following oral administration. nih.gov However, its systemic bioavailability is limited due to extensive first-pass metabolism. nih.govdroracle.ai

The pharmacokinetic parameters of 6-OH-buspirone have been studied in rats, revealing a plasma clearance of 47.3 ± 3.5 ml/min/kg, a volume of distribution of 2.6 ± 0.3 l/kg, and a half-life of 1.2 ± 0.2 hours. nih.gov The oral bioavailability of 6-OH-buspirone in rats was found to be 19%, which is significantly higher than that of the parent compound, buspirone (1.4%). nih.gov

The following table presents a comparison of the pharmacokinetic parameters of 6-Hydroxybuspirone and its parent compound, Buspirone, in rats.

| Compound | Plasma Clearance (ml/min/kg) | Volume of Distribution (l/kg) | Half-life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| 6-Hydroxybuspirone | 47.3 ± 3.5 | 2.6 ± 0.3 | 1.2 ± 0.2 | 19 |

| Buspirone | - | - | - | 1.4 |

Binospirone is subject to extensive first-pass metabolism in preclinical species, a phenomenon that significantly reduces its systemic availability after oral administration. nih.govdroracle.ai Studies in rats and monkeys have confirmed this extensive metabolic process. nih.gov Following oral administration in rats, the exposure to the metabolites 6-OH-buspirone and 1-PP was found to be approximately 12-fold and 49-fold higher, respectively, than the exposure to the parent compound. nih.gov This highlights the substantial degree of metabolism that occurs before the drug reaches systemic circulation. The mean systemic availability of buspirone is estimated to be around 4%. nih.gov

Protein Binding Characteristics in Preclinical Plasma

In preclinical evaluations, the binding of Binospirone's parent compound, buspirone, to plasma proteins has been shown to be significant. In vitro studies indicate that approximately 86% to 95% of buspirone is bound to plasma proteins nih.govfda.gov. The primary proteins involved in this binding are serum albumin and alpha-1-acid glycoprotein drugbank.com. This high degree of protein binding is a critical parameter, as it influences the compound's distribution and the concentration of unbound drug available to exert its pharmacological effect.

Further in vitro investigations have explored the potential for displacement interactions with other highly protein-bound drugs. One study noted that aspirin could increase the levels of free buspirone by 23%, while flurazepam was found to decrease the free fraction by 20% fda.gov. However, other research has indicated that buspirone does not displace drugs such as phenytoin, warfarin, and propranolol from their binding sites on plasma proteins nih.gov. These preclinical findings are essential for predicting potential drug-drug interactions.

| Parameter | Finding | Species/Model | Citation |

| Binding Percentage | >95% | Rat, Monkey | nih.gov |

| Binding Percentage | ~86% | In vitro | fda.govdrugbank.com |

| Primary Binding Proteins | Albumin, alpha-1-acid glycoprotein | In vitro | nih.govdrugbank.com |

| Displacement by Aspirin | Increased free buspirone by 23% | In vitro | fda.gov |

| Displacement by Flurazepam | Decreased free buspirone by 20% | In vitro | fda.gov |

Excretion Pathways and Metabolite Elimination in Animal Studies

Preclinical studies in animal models, including rats and monkeys, have established that buspirone is eliminated primarily through extensive oxidative metabolism nih.gov. The major metabolic pathways identified are hydroxylation and N-dealkylation. This biotransformation results in the production of several metabolites, including the pharmacologically active 1-pyrimidinylpiperazine (1-PP), as well as 5-hydroxy-buspirone and 6-hydroxybuspirone nih.govsemanticscholar.orgresearchgate.net. Studies in rats have shown that the systemic exposure to metabolites like 1-PP and 6-hydroxybuspirone is substantially higher than that of the parent compound following oral administration.

Radiolabeled studies have quantified the excretion routes in animals. Following administration of ¹⁴C-labeled buspirone, the majority of the dose is excreted as metabolites in the urine, with a smaller portion eliminated in the feces. This indicates that both renal and biliary excretion pathways are important for the clearance of the compound's metabolites. In rats, the identified metabolites accounted for over 90% of the total drug-related material excreted in bile and urine samples.

| Excretion Pathway | Percentage of Dose | Timeframe | Species/Model | Citation |

| Urinary Excretion | 29% - 63% | 24 hours | Animal models | drugbank.com |

| Fecal Excretion | 18% - 38% | 24 hours | Animal models | drugbank.com |

Pharmacokinetic Differences in Pediatric Animal Models

Direct pharmacokinetic data for buspirone in pediatric animal models is notably scarce in published literature. The majority of preclinical pharmacokinetic research has been conducted in adult animal models.

However, one study investigated the behavioral effects of buspirone in a juvenile animal model, the zebrafish (10-13 days post-fertilization) nih.gov. In this study, juvenile zebrafish were exposed to varying concentrations of buspirone by immersion. The research found dose-dependent effects on locomotor activity and other behavioral parameters, such as immobility and thigmotaxis (the tendency to remain close to the walls of an enclosure) nih.gov. While this study provides valuable information on the pharmacodynamic response to buspirone in a juvenile organism, it did not include measurements of plasma drug concentrations or other pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. Therefore, a comprehensive understanding of the pharmacokinetic profile in pediatric animal populations remains an area requiring further investigation.

Structure Activity Relationships Sar and Analogue Development

Correlating Structural Features with Receptor Binding Affinities

The affinity of Binospirone (B21904) analogues for serotonin (B10506) 5-HT1A receptors, as well as other receptors like dopamine (B1211576) D2 and α1-adrenergic receptors, is dictated by the specific combination of its structural components.

The 1-(2-pyrimidinyl)piperazine (1-PP) moiety is a common feature in the first generation of azapirone anxiolytics, including buspirone (B1668070), ipsapirone, and gepirone. nih.govnih.gov However, research suggests that this particular heterocyclic group may not be essential for direct interaction with the 5-HT1A receptor. Studies on buspirone analogues have indicated that the terminal imide portion and the basic nitrogen atom of the piperazine (B1678402) ring are more directly involved in forming the bioactive complex with the 5-HT1A receptor.

The terminal, bulky cycloimide moiety is considered a crucial element for the interaction of azapirones with the 5-HT1A receptor. In Binospirone, this is represented by the 8-azaspiro[4.5]decane-7,9-dione core. Structure-activity relationship studies of buspirone analogues, where this cyclic imide portion is modified, have shown significant effects on binding potency. nih.gov The size, rigidity, and lipophilicity of this group are believed to contribute to the proper orientation and anchoring of the molecule within the receptor's binding pocket.

The importance of this terminal part of the molecule is further highlighted by comparing it with other successful azapirones like tandospirone (B1205299). Tandospirone incorporates a more rigid bicyclic imide group, which contributes to its high affinity and selectivity for the 5-HT1A receptor over other receptors like the dopamine D2 receptor. nih.gov This suggests that the conformational constraints imposed by the cyclic imide structure are a key determinant of the pharmacological profile.

SAR of Binospirone Analogues for Anxiolytic-like Activity

The development of Binospirone analogues has been guided by SAR studies aimed at optimizing anxiolytic activity while minimizing off-target effects. The general structure of an arylpiperazine connected by a butyl chain to a terminal imide system is a well-established pharmacophore for 5-HT1A partial agonism and anxiolytic properties. nih.govnih.gov Key findings indicate that the length of the alkylene chain is critical, with a four-carbon (butyl) chain generally being optimal for high affinity at 5-HT1A receptors. nih.gov

| Compound | Receptor Ki (nM) | Anxiolytic Activity |

| Tandospirone | 5-HT1A: 27±5 | Anxiolytic & Antidepressant wikipedia.org |

| 5-HT2A: 1300±200 | ||

| D2: 1700±300 | ||

| Ipsapirone | 5-HT1A: 67.61 (EC50) | Anxiolytic & Antidepressant ncats.io |

This table presents binding affinity (Ki) and functional activity (EC50) data for representative azapirone compounds at various receptors. Lower Ki values indicate higher binding affinity.

A significant advantage of the azapirone class, including Binospirone and its analogues, is the possession of both anxiolytic and antidepressant properties. wikipedia.orgnih.gov This dual activity is attributed to their primary mechanism as 5-HT1A receptor partial agonists. psychopharmacologyinstitute.com The 5-HT1A receptor is deeply implicated in the pathophysiology of both anxiety and depression. psychopharmacologyinstitute.com By modulating serotonergic neurotransmission, these compounds can address the overlapping symptoms of these disorders.

Clinical and preclinical studies have consistently shown that azapirones like buspirone, ipsapirone, and tandospirone are effective in treating generalized anxiety disorder and also show efficacy in depression, often used to augment the effects of other antidepressants like SSRIs. nih.govwikipedia.orgnih.gov The development of novel analogues continues to focus on enhancing this dual-action profile, aiming for compounds with potent and balanced activity that can offer a broader spectrum of therapeutic benefits for patients with mood and anxiety disorders. nih.govwikipedia.org

Investigation of Stereoisomeric Influence on Activity (e.g., (S)-enantiomers of related compounds)

Stereochemistry plays a pivotal role in the pharmacology of many drugs, as enantiomers can exhibit different affinities, efficacies, and metabolic profiles. While specific comparative data for the enantiomers of Binospirone are not extensively published, the importance of stereoisomerism within the azapirone class is well-established through related compounds.

For instance, tandospirone is marketed as a specific, single stereoisomer, with its IUPAC name—(1R,2R,6S,7S)-4-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-4-azatricyclo[5.2.1.02,6]decane-3,5-dione—precisely defining its three-dimensional structure. wikipedia.org The use of a single enantiomer underscores the stereospecific requirements for its interaction with the 5-HT1A receptor.

More direct evidence comes from studies on the metabolites of buspirone. A major circulating and active metabolite, 6-hydroxybuspirone (6-OHB), possesses partial agonist activity at 5-HT1A receptors. A study specifically assessed the pharmacokinetics of the racemic mixture, the (S)-enantiomer, and the (R)-enantiomer of 6-OHB. ovid.com The investigation into the individual enantiomers of this key metabolite highlights the recognition within the field that stereoisomeric forms can have distinct dispositions in the body, which would likely translate to differences in pharmacological activity. This focus on the stereochemistry of a closely related and active compound strongly supports the principle that the (S)-configuration of Binospirone is a critical determinant of its specific pharmacological profile.

Computational Modeling and Theoretical Studies

Molecular Docking Simulations of Binospirone-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of binospirone (B21904), molecular docking simulations are crucial for understanding its interaction with target receptors, primarily serotonin (B10506) receptors. These simulations provide insights into the binding modes, key interacting residues, and the structural basis for its pharmacological activity.

Binospirone-Serotonin Receptor Complex Models

Binospirone, an azaspirodecanedione derivative, is known to be a partial agonist of the serotonin 5-HT1A receptor. researchgate.netwikipedia.org Molecular docking studies have been instrumental in elucidating the binding mechanism of binospirone and its analogs to the 5-HT1A receptor. These models often reveal that the protonated nitrogen atom of the piperazine (B1678402) ring in binospirone forms a crucial salt bridge with a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. nih.gov This electrostatic interaction is a key anchoring point for many serotonin receptor ligands. nih.gov

Furthermore, the aromatic pyrimidinyl moiety of binospirone is often observed to engage in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine, within the binding site. iaea.org The flexible butyl linker connecting the piperazine and the spirodecanedione moieties allows the molecule to adopt various conformations, which can influence its binding affinity and efficacy. iaea.org

A cryo-electron microscopy structure of the buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex has provided experimental validation for these computational models, revealing key molecular interactions that can facilitate the development of new therapeutics for neuropsychiatric disorders. rcsb.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govhyle.org QSAR models are widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.gov

For compounds acting on serotonergic receptors, including binospirone analogs, QSAR studies have been employed to predict their receptor binding affinity and functional activity. nih.govoup.com These studies typically involve calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics. nih.gov These descriptors are then correlated with the experimental biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.govnih.gov

A successful QSAR model can provide valuable insights into the structural features that are important for biological activity. For example, a QSAR study on a series of 1-(2-pyrimidinyl)piperazine derivatives might reveal that the hydrophobicity of a particular substituent or the electronic properties of the aromatic ring are critical for high affinity to the 5-HT1A receptor. ptfarm.pl Such information can guide the design of new analogs with improved pharmacological profiles.

The development of robust and predictive QSAR models often requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities. nih.gov The predictive power of these models is typically assessed through rigorous validation techniques, including internal cross-validation and external validation with an independent set of compounds. nih.govpharmafeatures.com

Conformational Analysis of Binospirone

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like binospirone, understanding its conformational preferences is essential for comprehending its interaction with biological targets. iaea.org The bioactive conformation, the specific three-dimensional shape a molecule adopts when it binds to its receptor, is a key determinant of its pharmacological activity. iaea.org

Computational methods, such as molecular mechanics and quantum mechanics calculations, are used to explore the potential energy surface of binospirone and identify its low-energy conformations. nih.govresearchgate.net Studies on buspirone (B1668070) and its analogs have shown that the flexible alkyl chain connecting the piperazine ring and the terminal imide group can adopt either an extended or a folded conformation. iaea.org While extended conformations are often found to be predominant in vacuum and solution, the folded conformation may be relevant for binding to certain receptor subtypes. iaea.org

It is important to note that the conformation of binospirone in a biological environment, such as a receptor binding pocket, can be different from its preferred conformation in solution due to specific interactions with the receptor. ptfarm.pl Therefore, conformational analysis is often performed in conjunction with molecular docking and dynamics simulations to identify the most likely bioactive conformation.

Computational Approaches for Drug Delivery Mechanisms (e.g., Nose-to-Brain)

The delivery of drugs to the central nervous system (CNS) is a significant challenge due to the presence of the blood-brain barrier (BBB). mdpi.comdntb.gov.ua The nose-to-brain delivery route offers a promising non-invasive alternative to bypass the BBB, allowing direct access of drugs to the brain. mdpi.comnih.gov Computational modeling plays a crucial role in understanding and optimizing drug delivery via this route. mdpi.comnih.gov

Computational approaches can be used to simulate various aspects of intranasal drug delivery, from the deposition of the drug formulation in the nasal cavity to its subsequent transport to the brain. mdpi.com These models can help in designing efficient drug delivery systems and predicting the in vivo performance of different formulations. acs.org

Computational Fluid Dynamics (CFD) Models for Drug Deposition

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. nih.gov In the context of nose-to-brain delivery, CFD models are used to simulate the airflow patterns and the deposition of drug particles or droplets in the complex geometry of the nasal cavity. nih.govnih.gov

These models can predict how factors such as the particle size, spray angle, and inhalation flow rate affect the deposition of the drug in the olfactory region, the primary site for nose-to-brain transport. nih.gov By optimizing these parameters, it is possible to enhance the delivery of the drug to the target site and improve its therapeutic efficacy. mdpi.comresearchgate.net

For instance, CFD simulations can help in designing nasal spray devices that generate droplets of an optimal size for deposition in the olfactory mucosa while minimizing deposition in other regions of the nasal cavity. nih.gov These models can also be used to study the effects of different formulation properties, such as viscosity and surface tension, on the spray characteristics and deposition patterns. researchgate.net

Cheminformatics and Machine Learning in Drug Classification

Cheminformatics combines chemistry, computer science, and information science to store, retrieve, analyze, and manipulate chemical information. acadpubl.eu Machine learning, a subset of artificial intelligence, involves the development of algorithms that can learn from and make predictions on data. researchgate.net The integration of these two fields has revolutionized many aspects of drug discovery and development. nih.gov

In the context of binospirone and related compounds, cheminformatics and machine learning can be used for various purposes, including:

Drug Classification: Machine learning models can be trained to classify compounds into different categories based on their chemical structure and predicted properties. For example, a model could be developed to distinguish between 5-HT1A agonists and antagonists based on a set of molecular descriptors. nih.gov

Virtual Screening: These models can be used to screen large chemical databases to identify novel compounds with a desired pharmacological profile, a process known as virtual screening. nih.gov

Predicting ADMET Properties: Machine learning models are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. kyoto-u.ac.jp

Drug Repurposing: By analyzing large datasets of drug-target interactions and disease information, machine learning algorithms can identify new potential uses for existing drugs. acadpubl.eu

Analytical Methodologies for Binospirone Research

Chromatographic Techniques for Quantitative Analysis

Chromatography is a fundamental analytical technique that separates components within a mixture for subsequent identification and quantification. nih.gov For the analysis of Binospirone (B21904), various chromatographic methods have been developed, offering high resolution, sensitivity, and accuracy. researchgate.net These techniques are essential for quality control in pharmaceutical formulations and for determining drug concentrations in biological samples. researchgate.netijpsjournal.com The primary methods employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). ijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most extensively used chromatographic technique for the analysis of pharmaceutical compounds, including azapirones like Binospirone. researchgate.net It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net Reversed-phase (RP-HPLC) is the most common mode, typically utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov

Key parameters that influence HPLC separation include the composition of the mobile phase, the type of stationary phase, and the flow rate. researchgate.net For instance, an RP-HPLC method developed for the quantitative analysis of the related compound buspirone (B1668070) used an Eclipse Plus C18 column with a mobile phase composed of a 30:70 ratio of acetonitrile and a disodium phosphate buffer, achieving a retention time of 3.5 minutes. nih.gov

UV/Visible spectrophotometry is a common detection method coupled with HPLC for quantitative analysis. pharmascholars.com The detector measures the absorbance of UV or visible light by the analyte as it elutes from the chromatographic column. libretexts.org The absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert law, allowing for accurate quantification. ijam.co.inmdpi.com

For the analysis of azapirones, detection is typically performed at a specific wavelength where the compound exhibits maximum absorbance (λmax), ensuring high sensitivity. ijam.co.in In a validated HPLC-UV method for buspirone, the detection wavelength was set at 240 nm. nih.gov This method demonstrated linearity over a concentration range of 0.1 to 50 µg/mL, with a limit of detection (LOD) of 0.02 µg/mL and a limit of quantification (LOQ) of 0.06 µg/mL. nih.gov The selection of an appropriate solvent system is crucial; for example, a mixture of methanol and water has been used effectively in the UV analysis of other pharmaceutical compounds. ijam.co.in

| Parameter | Condition | Reference |

|---|---|---|

| Column | Eclipse Plus C18 (3.5 μm, 2.1 × 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile : 10 mM Disodium Phosphate Buffer (pH 5.5) with 0.1% Trifluoroacetic Acid (30:70) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 240 nm | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Retention Time | 3.5 min | nih.gov |

| Linearity Range | 0.1 - 50 µg/mL | nih.gov |

| LOD / LOQ | 0.02 µg/mL / 0.06 µg/mL | nih.gov |

When higher sensitivity and selectivity are required, fluorescence detection (HPLC-FL) can be an ideal alternative. nih.gov This technique is particularly useful for analyzing compounds at very low concentrations or in complex biological matrices. nih.gov Detection relies on the ability of a compound to absorb light at a specific excitation wavelength and then emit light at a longer emission wavelength. nih.gov

While some compounds possess native fluorescence, others may require chemical modification through a process called derivatization to become fluorescent. nih.gov HPLC-FL methods are valued for their ability to provide low limits of detection. science.gov For instance, a green HPLC-FL method developed for other pharmaceuticals achieved retention times of 5.66 and 7.26 minutes with excitation and emission wavelengths set at 280 nm and 350 nm, respectively. nih.gov The applicability of such a method for Binospirone would depend on its intrinsic fluorescent properties or the development of a suitable derivatization procedure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive quantification of drugs and their metabolites in complex matrices. researchgate.netmdpi.com It combines the separation capabilities of HPLC with the mass analysis capabilities of a tandem mass spectrometer. amazonaws.com This method offers exceptional specificity and sensitivity, making it the gold standard for many bioanalytical applications. nih.gov

In a typical LC-MS/MS analysis, the compound is first separated by the LC system, then ionized (e.g., by electrospray ionization - ESI), and finally detected by the mass spectrometer. nih.gov The tandem MS operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This specific transition (precursor → product) provides a high degree of certainty in identification and quantification, minimizing interference from other components in the sample. dshs-koeln.de

A rapid and sensitive LC-MS/MS method was developed for quantifying buspirone in human plasma. nih.gov This method involved liquid-liquid extraction for sample cleanup, followed by isocratic chromatographic separation on a C18 column. nih.gov The MRM transition monitored for buspirone was m/z 386 → 122. nih.gov The method achieved a very low limit of quantitation of 0.02 ng/mL, demonstrating its suitability for pharmacokinetic studies where drug concentrations are typically very low. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction with Methyl tert-butyl ether (MTBE) | nih.gov |

| LC Column | Shiseido C18 (50 mm x 2.0 mm, 3 µm) | nih.gov |

| Mobile Phase | Acetonitrile / 0.1% Acetic Acid (1:1, v/v) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition | m/z 386 → 122 | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and quantification capabilities. iipseries.orgaraid.es It utilizes stationary phase plates with smaller particle sizes, leading to more efficient separations. iipseries.org HPTLC is known for its simplicity, cost-effectiveness, and high sample throughput, as multiple samples can be analyzed simultaneously on the same plate. mdpi.com

For the analysis of azapirones, an HPTLC method has been reported using silica gel 60 F254 plates as the stationary phase. ijpsjournal.com The separation was achieved with a mobile phase consisting of acetonitrile, methanol, and a 25% ammonia solution (85:10:5 v/v/v). ijpsjournal.com After development, the quantification is performed using a densitometer, which scans the plate and measures the absorbance or fluorescence of the separated spots. UV detection for this method was carried out at 254 nm. ijpsjournal.com HPTLC serves as a valuable tool for routine quality control and screening purposes.

Bioanalytical Method Development for Binospirone in Biological Matrices (e.g., Plasma, Brain Tissue)

Bioanalytical methods are crucial for determining the concentration of a drug and its metabolites in biological fluids and tissues. wum.edu.pl The development and validation of these methods must adhere to strict regulatory guidelines (e.g., ICH M10) to ensure the reliability and reproducibility of the data, which is essential for pharmacokinetic and toxicokinetic studies. wum.edu.plslideshare.netnih.gov Key validation parameters include selectivity, accuracy, precision, linearity, recovery, and stability. slideshare.netbiotech-asia.org

For Binospirone, analysis in matrices like plasma and brain tissue requires highly sensitive and selective methods due to the low concentrations expected and the complexity of the matrix. nih.govresearchgate.net Sample preparation is a critical step to remove interfering substances, such as proteins and lipids, and to concentrate the analyte. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govbiotech-asia.org

A validated bioanalytical method for buspirone in human plasma utilized LLE with methyl tert-butyl ether, which provided a clean extract and good recovery. nih.gov The subsequent analysis by LC-MS/MS allowed for a lower limit of quantification of 0.02 ng/mL, demonstrating high sensitivity. nih.gov The method was validated for accuracy, precision, and specificity and was successfully applied to a pharmacokinetic study. nih.gov

Analyzing drug concentrations in brain tissue presents additional challenges, including the need for efficient homogenization of the tissue and effective extraction of the drug from the complex matrix. nih.govsphinxsai.com A bioanalytical method for quantifying a drug in rat brain tissue, for example, involved homogenizing the brain tissue, followed by extraction and analysis using a UV spectrophotometric method. researchgate.netsphinxsai.com The method was validated for linearity, precision, accuracy, and recovery, with recovery rates ranging from 97% to 101%. researchgate.netsphinxsai.com The development of such a method for Binospirone would require careful optimization of the homogenization and extraction procedures to ensure quantitative recovery from the brain matrix without interference from endogenous compounds. sphinxsai.com

Spectroscopic Methods (e.g., UV/Vis Spectroscopy)

Spectroscopic methods are fundamental in the analysis of pharmaceutical compounds, and Ultraviolet-Visible (UV/Vis) spectroscopy is a commonly employed technique for the quantification of Binospirone. This method is valued for its simplicity, speed, and cost-effectiveness. amhsr.org The principle of UV/Vis spectroscopy lies in measuring the absorption of light by the analyte in a solution. For Binospirone, this involves dissolving the compound in a suitable solvent and measuring its absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly.

Different solvents can influence the λmax of a compound. Research on the closely related compound, buspirone hydrochloride, has explored various solvents for UV spectroscopic analysis. When dissolved in distilled water, the λmax is observed at 236 nm. ijpsr.info In methanol, the λmax shifts to 241 nm. ijpsr.info Another spectrophotometric method involves the reaction of the compound with bromothymol blue, with the resulting complex being extracted into chloroform and measured at 408 nm. researchgate.net A kinetic spectrophotometric method has also been developed based on the oxidation reaction of the drug with alkaline potassium permanganate, with absorbance measured at 610 nm. researchgate.net

The choice of solvent and methodology affects the range over which the concentration of the compound can be accurately measured, known as the linearity range. Studies have established these ranges for different conditions.

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Source |

|---|---|---|---|---|---|

| UV Spectroscopy | Distilled Water | 236 | 5 - 25 | 0.9866 | ijpsr.info |

| UV Spectroscopy | Methanol | 241 | 10 - 50 | 0.9905 | ijpsr.info |

| Extractive Spectrophotometry | Bromothymol Blue / Chloroform | 408 | 2.5 - 25 | Not Specified | researchgate.net |

| Kinetic Spectrophotometry | Alkaline Potassium Permanganate | 610 | 10 - 40 | Not Specified | researchgate.net |

Method Validation for Research Applications (Selectivity, Linearity, Sensitivity, Accuracy, Precision)

The validation of analytical methods is crucial to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. globalresearchonline.net For Binospirone research, this involves assessing several key parameters as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH). europa.euijrrjournal.com

Selectivity/Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. globalresearchonline.netijrrjournal.com For spectrophotometric methods, this means that excipients or other substances in the sample should not interfere with the absorbance of the analyte at the chosen wavelength. researchgate.net

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal (e.g., absorbance). europa.eu This is typically evaluated by analyzing a series of dilutions of a standard solution. The relationship is often expressed by the correlation coefficient (r or r²), with a value close to 1.0 indicating a strong linear relationship. For Binospirone (as buspirone hydrochloride), linearity has been established over various concentration ranges. ijpsr.info For instance, in distilled water, the linearity was observed in the concentration range of 5–25 µg/ml with a correlation coefficient of 0.9866, while in methanol, the range was 10–50 µg/ml with a correlation coefficient of 0.9905. ijpsr.info A minimum of five concentrations is generally recommended to establish linearity. europa.eu

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable levels of precision and accuracy. globalresearchonline.net

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. globalresearchonline.neteuropa.eu It is often expressed as the percentage recovery of a known amount of analyte added to a sample (spiking). The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). europa.eu For an assay of an active substance, the typical range for accuracy assessment is 80% to 120% of the expected value. europa.euresearchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.

Reproducibility: Precision between different laboratories. globalresearchonline.net

The validation process ensures that the analytical method for Binospirone is robust and provides consistently accurate and reliable results for research applications.

| Validation Parameter | Definition | Common Metrics | Typical Requirements |

|---|---|---|---|

| Selectivity / Specificity | The ability to measure the analyte unequivocally in the presence of other components. | No interference at the analyte's signal from blank, placebo, or impurities. | The method must be able to distinguish the analyte from other substances. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (r or r²), regression equation. | r ≥ 0.98. ijpsr.info |

| Sensitivity | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ). | Signal-to-Noise ratio (S/N); typically 3:1 for LOD and 10:1 for LOQ. | Dependent on the specific requirements of the research application. |

| Accuracy | The closeness of the test results to the true value. | Percent Recovery (% Recovery). | Typically 98-102% recovery for drug substance assay. europa.euresearchgate.net |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | RSD ≤ 2% is often required for repeatability of drug assays. |

Advanced Preclinical Research and Novel Applications

Investigation of Binospirone (B21904) in Neurodegenerative Models (e.g., Alzheimer's Disease)

The therapeutic potential of Binospirone, also known as buspirone (B1668070), extends into the realm of neurodegenerative diseases, with preclinical studies investigating its efficacy in models of Parkinson's Disease (PD) and its relevance to Alzheimer's Disease (AD). Research has focused on the drug's neuroprotective capabilities, particularly its function as a dopamine (B1211576) D3 receptor (D3R) antagonist.

In a significant mouse model of Parkinson's disease, where toxicity was induced by the pesticide rotenone (B1679576), buspirone demonstrated considerable neuroprotective effects. researchgate.netnih.gov Rotenone administration typically leads to PD-like pathology, including motor deficits and the degeneration of dopaminergic neurons. researchgate.netresearchgate.net Preclinical findings showed that co-treatment with buspirone prevented the behavioral deficits caused by rotenone in open field tests. researchgate.netnih.gov Molecular and histological analyses confirmed that buspirone prevented the degeneration of tyrosine hydroxylase (TH)-positive neurons in key brain regions like the substantia nigra and striatum. researchgate.net Furthermore, the drug was found to attenuate neuroinflammation by reducing the expression of pro-inflammatory cytokines such as interleukin-1β and interleukin-6. researchgate.netnih.gov This anti-inflammatory action is crucial, as neuroinflammation is a known contributor to the progression of neurodegenerative disorders like PD and AD. nih.gov

While direct preclinical models for buspirone in Alzheimer's disease are less specific, its known mechanisms are relevant. For instance, buspirone enhances adult hippocampal neurogenesis, a process known to be distorted in AD. researchgate.net Anxiety is also a common neuropsychiatric symptom in the early stages of AD, and studies in preclinical AD models have shown a link between anxiety, amyloid-beta (Aβ) levels, and cognitive decline. nih.govresearchgate.net Buspirone's anxiolytic properties, combined with its potential to mitigate neuroinflammation and promote neurogenesis, suggest a multifaceted role that could be beneficial, although some have raised concerns about its pharmacology in the context of AD pathology. legendsrecovery.comresearchgate.net

| Model System | Key Findings | Reference |

| Rotenone-Induced Parkinson's Disease Mouse Model | Prevented locomotor and exploratory behavioral deficits. | researchgate.netnih.gov |

| Protected nigrostriatal dopaminergic neurons from degeneration. | researchgate.net | |

| Attenuated the induction of pro-inflammatory cytokines (IL-1β, IL-6). | researchgate.netnih.gov | |

| Upregulated neuroprotective factors like BDNF and ADNP. | researchgate.netnih.gov | |

| Improved mitochondrial function and antioxidant activities. | researchgate.netnih.gov |

Exploration of Binospirone's Role in Oxidative Injury Mitigation beyond Anxiety

Buspirone's therapeutic potential is not limited to its anxiolytic effects; it has demonstrated robust antioxidant capabilities in various preclinical models. researchgate.net Oxidative stress is a key pathological mechanism in numerous diseases, including neurodegenerative and ocular conditions. Research has specifically explored buspirone's ability to protect cells from oxidative damage.

A pivotal study investigated buspirone's protective effects on the retinal pigment epithelium (RPE), a cell layer crucial for retinal health, using in vitro and in vivo models of oxidative injury. nih.gov In cell culture, oxidative stress was induced using the chemical agent paraquat. Buspirone treatment was shown to significantly enhance cell survival and preserve the structural integrity of RPE cells under these damaging conditions. nih.gov

This protective effect is linked to the drug's ability to bolster the cell's endogenous antioxidant defense system. In a mouse model where retinal degeneration was induced by sodium iodate (B108269), another agent that causes severe oxidative stress, buspirone treatment led to the upregulation of several key antioxidant genes. nih.gov These findings underscore the potential of repurposing buspirone for conditions where oxidative stress is a primary driver of pathology, extending its application far beyond its initial psychiatric indications. nih.gov

| Antioxidant Gene | Effect of Buspirone Treatment | Reference |

| Nqo1 (NAD(P)H Quinone Dehydrogenase 1) | Upregulated | nih.gov |

| Cat (Catalase) | Upregulated | nih.gov |

| Sqstm1 (Sequestosome 1) | Upregulated | nih.gov |

| Gstm1 (Glutathione S-Transferase Mu 1) | Upregulated | nih.gov |

| Sod2 (Superoxide Dismutase 2) | Upregulated | nih.gov |

Binospirone and Dopamine Receptor Selectivity in Substance Use Disorder Models

There is considerable scientific interest in targeting the dopamine D3 receptor (D3R) for the treatment of substance use disorders (SUDs). nih.govrowan.edu The D3R is highly expressed in the brain's mesolimbic dopamine system, which is central to reward and motivation, making it a promising target for addiction pharmacotherapy. nih.govrowan.edu Buspirone, initially known as a serotonin (B10506) 5-HT1A receptor partial agonist, also functions as a potent antagonist at D3 receptors, with a lower affinity for D2 receptors. researchgate.netoup.comresearchgate.net This receptor profile has made it a candidate for repurposing in addiction treatment.